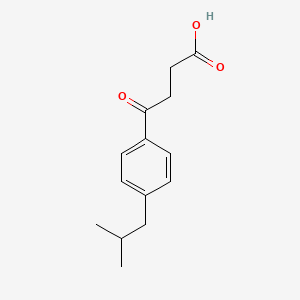

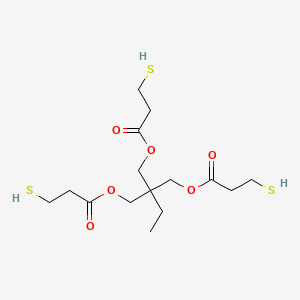

4-(4-Isobutylphenyl)-4-oxobutanoic acid

Vue d'ensemble

Description

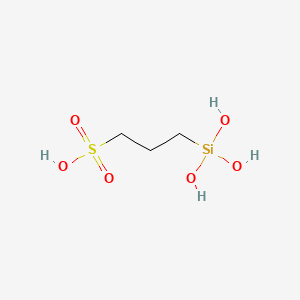

“4-(4-Isobutylphenyl)-4-oxobutanoic acid” is also known as Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID) that reduces pyrogen release and inflammation . It is a propionic acid derivative, a short-chain saturated fatty acid bound to ethane .

Synthesis Analysis

The synthetic procedure to synthesize ibuprofen was patented by the Boots Pure Drug Company in the 1960s . Their synthetic process involved several complicated steps that generated a considerable amount of chemical waste . Since the Boots method of synthesizing ibuprofen generated an enormous amount of waste when performed on the industry scale, alternative synthetic routes the drug have became of public interest .Molecular Structure Analysis

The molecular formula of “4-(4-Isobutylphenyl)-4-oxobutanoic acid” is C13H18O2 . The average mass is 190.281 Da and the monoisotopic mass is 190.135757 Da .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .Applications De Recherche Scientifique

Spectroscopic Characterization

4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, has been studied for its spectroscopic characteristics. These studies include Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and single-crystal X-ray diffraction, providing insights into molecular structure and vibrational properties. This research is crucial in understanding the molecular behavior of related compounds like 4-(4-Isobutylphenyl)-4-oxobutanoic acid (Rahul Raju et al., 2015).

Structural and Molecular Docking Studies

Molecular docking and vibrational studies of compounds similar to 4-(4-Isobutylphenyl)-4-oxobutanoic acid, like 4-[(2, 6) dichlorophenyl amino 2 - methylidene 4 - oxobutanoic acid, have been conducted. These studies reveal the molecule's stability, charge delocalization, and biological activities, indicating potential pharmacological importance (K. Vanasundari et al., 2018).

Thermal Analysis

Research on the synthesis and thermal analysis of compounds structurally similar to 4-(4-Isobutylphenyl)-4-oxobutanoic acid offers insights into their thermal stability. This is crucial for understanding how these compounds behave under various temperature conditions, which can be applied to related chemicals (P. Nayak et al., 2014).

Nonlinear Optical Properties

Certain derivatives of 4-oxobutanoic acid have been studied for their nonlinear optical properties, which are significant in the field of photonics and materials science. These properties indicate the compound's potential as a material for optical applications (Y. Sheena Mary et al., 2017).

Synthesis and Chemical Reactions

Research on the synthesis of various analogs of 4-oxobutanoic acid compounds, including studies on their chemical reactions and properties, provides a foundation for understanding the chemical behavior of 4-(4-Isobutylphenyl)-4-oxobutanoic acid. This research is vital for developing new synthesis methods and understanding reaction mechanisms (G. Miller et al., 1981).

Reactivity and Molecular Interactions

Studies on the reactive properties and molecular interactions of related compounds help in predicting the behavior of 4-(4-Isobutylphenyl)-4-oxobutanoic acid in various environments. These insights are essential for applications in chemistry and materials science (S. Mary et al., 2017).

Biosynthesis and Metabolic Studies

Research on the biosynthesis of similar compounds and their metabolic pathways can provide insights into the biological and biochemical applications of 4-(4-Isobutylphenyl)-4-oxobutanoic acid. This includes understanding how these compounds are formed and metabolized in biological systems (D. Billington et al., 1979).

Safety And Hazards

Propriétés

IUPAC Name |

4-[4-(2-methylpropyl)phenyl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10(2)9-11-3-5-12(6-4-11)13(15)7-8-14(16)17/h3-6,10H,7-9H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSCHNAWJCRJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223393 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Isobutylphenyl)-4-oxobutanoic acid | |

CAS RN |

73120-67-9 | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073120679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenebutanoic acid, 4-(2-methylpropyl)-gamma-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)

![3a,6a-Dihydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1582681.png)

![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)